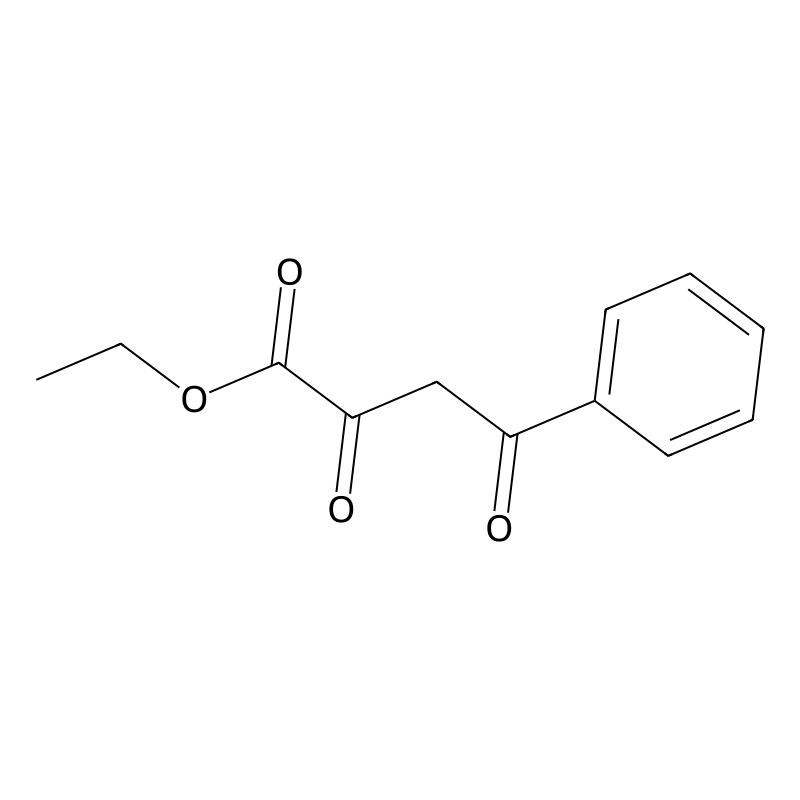

Ethyl 2,4-dioxo-4-phenylbutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of New Heterocycles

Specific Scientific Field: Organic Chemistry

Summary of the Application: Ethyl 2,4-dioxo-4-phenylbutanoate is used in the synthesis of new heterocycles. These heterocycles are important in the field of organic chemistry due to their presence in many biologically active compounds.

Methods of Application or Experimental Procedures: The compound is prepared by Claisen condensation of the appropriate methylketone with oxalic acid dialkyl esters in the presence of sodium alkoxides. The product is then acidified with dilute acid to yield the precursors .

Results or Outcomes: The synthesis of new heterocycles using Ethyl 2,4-dioxo-4-phenylbutanoate has been successful. These heterocycles are important intermediates in the preparation of agrochemicals, microbicides, herbicides, plant growth regulators, and protectants .

Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Ethyl 2,4-dioxo-4-phenylbutanoate is used as a chiral precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. ACE inhibitors are medications that are used to treat conditions like high blood pressure and heart failure.

Methods of Application or Experimental Procedures: The compound is used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate, an important chiral precursor for ACE inhibitors .

Results or Outcomes: The use of Ethyl 2,4-dioxo-4-phenylbutanoate in the synthesis of ACE inhibitors has been successful. These inhibitors are widely used in the treatment of cardiovascular diseases .

Ethyl 2,4-dioxo-4-phenylbutanoate is an aliphatic α-ketoester with the molecular formula C₁₂H₁₂O₄. This compound features a distinctive structure characterized by two carbonyl groups and a phenyl group attached to a butanoate backbone. It is recognized for its potential bioactivity, particularly as a Src kinase inhibitor, which makes it of interest in medicinal chemistry and pharmacology .

Ethyl benzoylacetate itself does not have a well-defined mechanism of action in biological systems. However, the products formed through its reactions often possess interesting biological properties. For instance, compounds synthesized using Claisen condensation reactions may exhibit pharmacological activity [].

Ethyl benzoylacetate is considered harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory system. Here are some safety points to consider:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling the compound.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

- Store in a cool, dry, and well-ventilated place away from incompatible materials.

- Condensation Reactions: It can react with amines or other nucleophiles to form amides or other derivatives.

- Reduction: Bioreduction of this compound yields ethyl (R)-2-hydroxy-4-phenylbutanoate, which is a significant transformation for producing enantiomerically pure products.

- Hydrogenation: The compound can be subjected to chemo- and enantioselective hydrogenation to yield various derivatives, enhancing its utility in asymmetric synthesis .

Research indicates that ethyl 2,4-dioxo-4-phenylbutanoate exhibits moderate Src kinase inhibitory activity. This property is essential as Src kinases are implicated in various cellular processes, including proliferation and survival. The compound's activity was evaluated against several derivatives, showing that substitutions on the aromatic ring can significantly influence its efficacy .

The synthesis of ethyl 2,4-dioxo-4-phenylbutanoate typically involves the following steps:

- Reagents: Diethyl oxalate and acetophenones are the primary starting materials.

- Reaction Conditions: A mixture of these reagents is treated with sodium ethoxide in ethanol.

- Heating: The reaction mixture is stirred overnight and then heated at 80 °C for 30 minutes.

- Acidification and Extraction: The mixture is acidified with sulfuric acid and extracted with dichloromethane.

- Purification: The organic phase is dried and evaporated under vacuum, followed by recrystallization from ethanol to obtain pure products .

Ethyl 2,4-dioxo-4-phenylbutanoate has several applications:

- Pharmaceuticals: Due to its Src kinase inhibitory activity, it holds potential as a therapeutic agent in cancer treatment.

- Synthesis of Derivatives: It serves as a versatile intermediate for synthesizing various enantiomerically pure α-hydroxy and α-amino acid esters, which are valuable in drug development .

Studies on ethyl 2,4-dioxo-4-phenylbutanoate have focused on its interactions with biological targets like Src kinases. These studies help elucidate the compound's mechanism of action and potential side effects when used in therapeutic settings. Understanding these interactions is crucial for optimizing its pharmacological profile and minimizing toxicity .

Several compounds share structural similarities with ethyl 2,4-dioxo-4-phenylbutanoate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2,4-dioxo-4-methylbutanoate | Methyl group instead of phenyl | Potentially different biological activity |

| Ethyl 2,4-dioxo-3-phenylbutanoate | Phenyl group at position 3 | Variation in reactivity and selectivity |

| Ethyl 2-hydroxy-4-phenylbutanoate | Hydroxyl group instead of carbonyls | Increased solubility and altered biological activity |

| Ethyl 2,4-dichloro-4-phenylbutanoate | Chlorine substituents on the aromatic ring | Enhanced or reduced activity due to electronic effects |

Each of these compounds exhibits unique properties that can influence their reactivity and biological activity compared to ethyl 2,4-dioxo-4-phenylbutanoate. Understanding these differences is essential for developing targeted therapies based on their structural characteristics .

Ethyl 2,4-dioxo-4-phenylbutanoate represents a significant beta-keto ester compound with the molecular formula C₁₂H₁₂O₄ and molecular weight of 220.22 g/mol [1] [2]. This compound exists as a colorless to light yellow liquid with a melting point of 36-41°C and demonstrates solubility in organic solvents including ethanol, ether, and ketones [3]. The synthesis of this valuable intermediate has evolved through various methodological approaches, ranging from classical condensation reactions to modern catalytic processes and environmentally sustainable green chemistry techniques.

Traditional Condensation Approaches

Traditional synthetic methodologies for ethyl 2,4-dioxo-4-phenylbutanoate have relied primarily on well-established condensation reactions that form carbon-carbon bonds through nucleophilic addition mechanisms [4] [5]. These approaches have provided reliable access to the target compound, though often requiring harsh reaction conditions or producing moderate yields.

Claisen Condensation of Ethyl Acetoacetate Derivatives

The Claisen condensation represents one of the most fundamental approaches for synthesizing ethyl 2,4-dioxo-4-phenylbutanoate and related beta-keto ester derivatives [6] [4]. This carbon-carbon bond forming reaction occurs between two ester molecules in the presence of a strong base, producing beta-keto esters through a mechanism analogous to the aldol condensation [5] [7].

The synthesis of ethyl 2,4-dioxo-4-phenylbutanoate via Claisen condensation typically employs diethyl oxalate as the electrophilic component and acetophenone derivatives as the nucleophilic enolate precursors [6]. The reaction proceeds through the formation of sodium enolate intermediates when acetophenones are treated with freshly prepared sodium ethoxide in dried ethanol [6]. The general procedure involves adding a mixture of diethyl oxalate (10 mmol) and appropriate acetophenones (10 mmol) dropwise to a stirred solution of sodium ethoxide (10 mmol sodium in 10 mL dried ethanol) [6].

The reaction mechanism begins with the deprotonation of the acetophenone by sodium ethoxide to form the corresponding enolate anion [4] [5]. This enolate subsequently undergoes nucleophilic addition to the carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate [4]. Unlike aldol condensations, the tetrahedral intermediate in Claisen reactions expels an alkoxide leaving group to yield the acyl substitution product [4]. The resulting beta-keto ester possesses a highly acidic, doubly activated hydrogen atom that is readily abstracted by the base, driving the equilibrium completely toward the product side [4].

Research findings demonstrate that after stirring overnight, the reaction mixture requires heating at 80°C for 30 minutes to ensure complete conversion [6]. The workup procedure involves acidification with sulfuric acid to pH 2, followed by extraction with dichloromethane [6]. The organic phase is dried over sodium sulfate, and solvent evaporation under vacuum yields the crude product, which can be purified by recrystallization from ethanol [6].

| Substrate | Product | Melting Point (°C) | Yield |

|---|---|---|---|

| Acetophenone | Ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate | 35-37 | Moderate |

| 2-Chloroacetophenone | Ethyl 4-(2-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate | 51-53 | Good |

| 4-Fluoroacetophenone | Ethyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate | 46-48 | Moderate |

| 4-Methoxyacetophenone | Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate | 29-31 | Good |

The Claisen condensation approach offers several advantages including the use of readily available starting materials and established reaction conditions [4] [5]. However, the method requires the use of strong bases and anhydrous conditions, while the products often exist as mixtures of keto and enol tautomers [4].

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation represents an alternative traditional approach for accessing ethyl 2,4-dioxo-4-phenylbutanoate derivatives through the introduction of acyl groups onto aromatic rings [8] [9]. This electrophilic aromatic substitution reaction employs acyl halides in combination with Lewis acid catalysts to generate highly electrophilic acylium ions [9] [10].

The mechanism of Friedel-Crafts acylation begins with the formation of an acylium ion through the reaction of an acyl chloride with aluminum chloride catalyst [9] [10]. The Lewis acid facilitates the departure of the chloride ion, generating a resonance-stabilized acylium cation (RCO⁺) [8] [9]. This electrophilic species then attacks the electron-rich benzene ring, forming a sigma complex intermediate [11]. The subsequent elimination of a proton, facilitated by the conjugate base of the Lewis acid, restores aromaticity and yields the desired ketone product [9] [10].

For the synthesis of ethyl 2,4-dioxo-4-phenylbutanoate precursors, Friedel-Crafts acylation can be employed to install phenyl ketone moieties that serve as intermediates for subsequent condensation reactions [8] [9]. The reaction typically requires heating under reflux in non-aqueous solvents such as dichloromethane or carbon disulfide [8] [10].

The acylium ion formation can be represented as:

RCOCl + AlCl₃ → RCO⁺ + AlCl₄⁻ [9]

Unlike Friedel-Crafts alkylation, the acylation variant does not suffer from carbocation rearrangements due to the resonance stabilization of the acylium ion [9] [11]. This characteristic makes Friedel-Crafts acylation particularly suitable for installing specific acyl groups without structural rearrangement [8] [9].

Research has demonstrated that the choice of Lewis acid catalyst significantly influences reaction outcomes [8] [9]. Aluminum chloride remains the most commonly employed catalyst, though other Lewis acids such as iron(III) chloride and boron trifluoride have also been utilized [9]. The reaction conditions typically involve reflux temperatures and require anhydrous conditions to prevent catalyst deactivation [8] [10].

Modern Catalytic Synthesis Routes

Contemporary synthetic approaches to ethyl 2,4-dioxo-4-phenylbutanoate have increasingly focused on transition metal catalysis and organocatalytic methods [12] [13]. These modern methodologies offer enhanced selectivity, milder reaction conditions, and improved functional group tolerance compared to traditional approaches [14] [15].

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including beta-keto esters such as ethyl 2,4-dioxo-4-phenylbutanoate [12] [14]. These catalytic processes enable the formation of carbon-carbon bonds through the coupling of organometallic reagents with organic electrophiles [14] [16].

Palladium-catalyzed cross-coupling reactions represent one of the most significant developments in this area [12] [13]. The mechanism typically involves carbene migratory insertion, where diazo compounds or their precursors serve as nucleophilic coupling partners [12]. Various transition metals including palladium, copper, rhodium, nickel, cobalt, and iridium have proven effective as catalysts for these transformations [12] [17].

The general mechanism of transition metal-catalyzed cross-coupling involves several key steps [14] [18]. First, the organometallic species is generated through processes such as oxidative addition, transmetalation, or carbon-hydrogen bond activation [12] [14]. Subsequently, the organometallic species reacts with the diazo substrate to generate a metal carbene intermediate [12]. This intermediate undergoes rapid migratory insertion to form the desired carbon-carbon bond [12].

Palladium-catalyzed processes have demonstrated particular utility in beta-keto ester synthesis [13] [19]. Research has shown that palladium enolates generated through transmetalation can participate in asymmetric aldol reactions with high enantioselectivity [19]. The characteristic feature of these reactions is their ability to proceed smoothly in polar solvents such as dimethylformamide, contrasting with traditional Lewis acid-catalyzed processes [19].

| Catalyst System | Reaction Type | Key Advantages | Typical Conditions |

|---|---|---|---|

| Palladium complexes | Carbene insertion coupling | High selectivity, mild conditions | Room temperature to 60°C |

| Nickel catalysts | Migratory cross-coupling | Access to secondary-secondary bonds | Ambient to moderate heating |

| Rhodium complexes | Oxidative carbonylation | Broad substrate scope | CO atmosphere, 80-120°C |

| Copper catalysts | Cross-coupling reactions | Cost-effective, ligandless options | Variable temperatures |

Nickel-catalyzed processes have emerged as particularly valuable for alkyl-alkyl cross-coupling reactions [16]. These methodologies can provide access to secondary-secondary carbon-carbon bonds from primary and secondary carbon coupling partners [16]. The migratory cross-coupling strategy overcomes traditional challenges associated with coupling activated electrophiles with unactivated ones [16].

Rhodium-catalyzed carbonylation reactions offer another pathway for synthesizing ethyl 2,4-dioxo-4-phenylbutanoate derivatives [20] [21]. These processes can achieve direct oxidative carbonylation of aromatic carbon-hydrogen bonds with carbon monoxide and alcohols [21]. The methodology demonstrates broad substrate scope, allowing carbonylation of electron-rich, electron-poor, and heterocyclic arenes with excellent regioselectivities [21].

Organocatalytic Enolate Chemistry

Organocatalytic approaches have gained significant prominence in the synthesis of beta-keto esters due to their environmental compatibility and high selectivity [22] [23]. These methodologies employ small organic molecules as catalysts to promote enolate formation and subsequent carbon-carbon bond formation [23] [24].

The development of organocatalytic enolate chemistry has been driven by the need for sustainable synthetic methods that avoid transition metals [23] [24]. Organocatalysts such as cinchona alkaloids, proline derivatives, and N-heterocyclic carbenes have demonstrated remarkable efficacy in promoting asymmetric transformations of beta-keto esters [24] [15].

Research has established that enolate-mediated organocatalytic processes can achieve highly enantioselective transformations [22] [24]. For example, azide-ketone cycloaddition reactions mediated by organocatalysts proceed with excellent yields and high regioselectivity at room temperature [22]. These reactions demonstrate advantages over previously known metal-mediated processes in terms of operational simplicity and substrate availability [22].

The mechanism of organocatalytic enolate chemistry typically involves the formation of chiral enamine or enolate intermediates through catalyst-substrate interactions [23] [24]. The organocatalyst provides a chiral environment that controls the stereochemical outcome of subsequent bond-forming events [24]. This approach has proven particularly effective for asymmetric peroxidation reactions of gamma,delta-unsaturated beta-keto esters [24].

Cinchona-derived organocatalysts have shown exceptional performance in asymmetric peroxidation reactions [24]. Using these catalysts, target delta-peroxy-beta-keto esters can be obtained with high enantiomeric ratios [24]. The methodology demonstrates broad substrate scope across linear aliphatic substrates, with enantiomeric ratios exceeding 90:10 for non-branched and branched examples [24].

| Organocatalyst Type | Reaction Class | Selectivity | Operating Conditions |

|---|---|---|---|

| Cinchona alkaloids | Asymmetric peroxidation | >90:10 e.r. | Room temperature, 0.5-6 h |

| Proline derivatives | Aldol condensations | High enantioselectivity | Mild conditions, various solvents |

| N-heterocyclic carbenes | Cross-coupling | Moderate to good yields | Thermodynamic control |

| Salicylic acid | Multi-component reactions | Moderate selectivity | 45°C, acetonitrile |

N-heterocyclic carbenes have emerged as powerful organocatalysts for the synthesis of alpha-amino-beta-keto esters [15]. These catalysts promote cross-coupling reactions between aldehydes and alpha-imino esters, leading chemoselectively to the desired products in moderate to good yields with high atom efficiency [15]. The reaction mechanism involves thermodynamic control, ensuring optimal product formation [15].

Green Chemistry Approaches

Environmental sustainability has become a primary consideration in modern synthetic chemistry, leading to the development of green chemistry approaches for ethyl 2,4-dioxo-4-phenylbutanoate synthesis [25] [26]. These methodologies emphasize reduced solvent usage, energy efficiency, and minimized waste generation [27] [28].

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis using ball milling techniques has emerged as a revolutionary approach for conducting organic transformations under minimal-solvent or solvent-free conditions [25] [29]. This methodology offers significant advantages including reduced solvent waste, shorter reaction times, and simple operational procedures under ambient conditions [29] [30].

The mechanochemical approach activates zero-valent metals by removing unreactive superficial oxide layers and increasing reactive surface area through mechanical crushing [29]. These highly reactive in situ activated metals readily undergo surface reactions with organic halides, resulting in rapid formation of organometallic species [29]. Since the initial development of mechanochemical organobismuth synthesis in 2003, the methodology has expanded to encompass diverse organometallic transformations [29].

Ball milling techniques can be categorized into several types, with planetary ball mills and vibrational ball mills being most commonly employed for laboratory-scale synthesis [27] [30]. Planetary ball mills utilize centrifugal forces generated by rotating mill jars, while vibrational mills typically accommodate two to six milling balls and operate through oscillatory motion [30]. Twin-screw extrusion represents another mechanochemical approach that enables continuous processing [27].

Research has demonstrated the successful application of mechanochemical methods to diverse organic transformations [25] [27]. For example, solvent-free diazotization of phenolic compounds with aryltriazenes has been achieved using ball milling under catalyst-free, promoter-free conditions [25]. This protocol offers several advantages including mild conditions, good selectivity, high yields, and simple operation with potential for gram-scale synthesis [25].

| Mechanochemical Method | Equipment Type | Key Benefits | Typical Applications |

|---|---|---|---|

| Planetary ball milling | Rotating mill jars | High energy input, efficient mixing | Small molecule synthesis |

| Vibrational ball milling | Oscillatory motion | Controlled energy transfer | Polymer synthesis |

| Twin-screw extrusion | Continuous processing | Scalable, industrial potential | Material processing |

| High-speed ball milling | Variable frequency | Tunable reaction conditions | Diverse transformations |

The synthesis of beta-keto esters through mechanochemical methods has shown promise for environmentally benign preparation [26]. Solvent-free esterification methods using high-speed ball milling have been developed, employing iodine/potassium dihydrogen phosphate and potassium iodide/triethyl phosphite systems [26]. These approaches are transition-metal-free and require no prefunctionalization, offering significant advantages over conventional methods [26].

Mechanochemical activation can generate organolithium reagents from readily available organic halides and unactivated lithium metal under bulk-solvent-free conditions [29]. These reactions rapidly generate diverse organolithium compounds at room temperature without special precautions against moisture [29]. The approach enables reactions with poorly soluble aryl halides and direct carbon-fluorine bond lithiation that are inefficient under conventional solution-based conditions [29].

Enzymatic Esterification Techniques

Enzymatic esterification represents a highly sustainable approach for synthesizing ester compounds, including ethyl 2,4-dioxo-4-phenylbutanoate derivatives [31] [32]. Lipase-catalyzed reactions have gained particular attention due to their mild operating conditions, high selectivity, and environmental compatibility [31] [32].

Lipases demonstrate remarkable catalytic versatility, promoting esterification, transesterification, and interesterification reactions under mild conditions [32]. These enzymes can function effectively in both aqueous and non-aqueous media, with their behavior significantly influenced by water content and reaction medium composition [32]. The significance of water extends beyond direct enzyme hydration effects to influence the nature of reaction media and enzyme support materials [32].

Research has established that lipases from Mucor miehei and Candida cylindraceae represent preferred choices for many esterification studies [32]. These enzymes demonstrate excellent performance in synthesizing commercially valuable formate esters [31]. For example, the synthesis of phenethyl formate using immobilized lipases has been achieved with conversion yields exceeding 95% under optimized conditions [31].

The optimization of enzymatic esterification requires careful consideration of multiple parameters [31] [32]. Key factors include enzyme concentration, substrate molar ratios, reaction temperature, and solvent selection [31]. Research has demonstrated that 15 g/L of Novozyme 435 enzyme, combined with a 1:5 formic acid:phenethyl alcohol molar ratio, 40°C reaction temperature, and 1,2-dichloroethane as solvent, provides optimal conversion yields [31].

| Enzyme Source | Optimal Temperature | Conversion Yield | Recyclability |

|---|---|---|---|

| Novozyme 435 | 40°C | 95.92% | >20 cycles at >92% yield |

| Mucor miehei lipase | 35-45°C | High yields reported | Good stability |

| Candida cylindraceae | 40-50°C | Excellent performance | Moderate recyclability |

| Rhizopus oryzae | 45°C | Variable yields | Limited data |

The enzymatic approach offers significant advantages in terms of enzyme reusability and environmental impact [31]. When toluene replaces 1,2-dichloroethane as solvent, the enzyme can be recycled for at least 20 reactions while maintaining steady conversion yields above 92% [31]. This recyclability demonstrates the economic viability of enzymatic processes for industrial applications [31].

Enzymatic esterification methods address the formation of water as a significant challenge in ester synthesis [32]. The presence of water favors the reverse hydrolysis reaction, while in transesterification systems, water leads to hydrolytic side reactions [32]. Several water removal methods have been developed to enhance enzymatic esterification efficiency, including molecular sieves, azeotropic distillation, and membrane separation [32].

XLogP3

GHS Hazard Statements

H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant